molecular formula C23H20N4O5S B10957230 4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione CAS No. 7168-23-2

4-(2,4-Dimethoxyphenyl)-5-{3-[(4-nitrophenoxy)methyl]phenyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B10957230
CAS No.: 7168-23-2
M. Wt: 464.5 g/mol
InChI Key: VWNKSJIWZHZAAY-UHFFFAOYSA-N
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Description

4-(2,4-DIMETHOXYPHENYL)-5-{3-[(4-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-DIMETHOXYPHENYL)-5-{3-[(4-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Substitution Reactions: The introduction of the 2,4-dimethoxyphenyl and 4-nitrophenoxy groups can be achieved through nucleophilic substitution reactions. These reactions often require the use of strong bases or catalysts to facilitate the substitution.

    Final Assembly: The final step involves the coupling of the triazole core with the substituted phenyl groups, which can be carried out using palladium-catalyzed cross-coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitrophenoxy groups, leading to the formation of corresponding quinones or nitroso derivatives.

    Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various coupling reactions.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require Lewis acids like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products

    Oxidation: Quinones and nitroso derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, triazole derivatives are known for their antifungal, antibacterial, and anticancer properties. This compound could be explored for similar activities, potentially leading to new therapeutic agents.

Medicine

In medicine, the compound’s potential bioactivity makes it a candidate for drug development. Its ability to interact with various biological targets could be harnessed to treat diseases.

Industry

Industrially, the compound can be used in the development of new polymers and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-(2,4-DIMETHOXYPHENYL)-5-{3-[(4-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and π-π interactions with target molecules, influencing their activity. The methoxy and nitrophenoxy groups can further modulate the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 4-(2,4-DIMETHOXYPHENYL)-5-{3-[(4-NITROPHENOXY)METHYL]PHENYL}-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

7168-23-2

Molecular Formula

C23H20N4O5S

Molecular Weight

464.5 g/mol

IUPAC Name

4-(2,4-dimethoxyphenyl)-3-[3-[(4-nitrophenoxy)methyl]phenyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H20N4O5S/c1-30-19-10-11-20(21(13-19)31-2)26-22(24-25-23(26)33)16-5-3-4-15(12-16)14-32-18-8-6-17(7-9-18)27(28)29/h3-13H,14H2,1-2H3,(H,25,33)

InChI Key

VWNKSJIWZHZAAY-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)N2C(=NNC2=S)C3=CC=CC(=C3)COC4=CC=C(C=C4)[N+](=O)[O-])OC

Origin of Product

United States

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